The synthesis of 9(R)-Pahsa involves several sophisticated chemical techniques. Initially, a multi-step synthesis was developed which included the use of chiral epichlorohydrin as a starting material. The synthesis pathway typically involves the following steps:
Recent advancements have streamlined this process to reduce the number of synthetic steps while maintaining high yields and purity, making it feasible for large-scale production .
The molecular structure of 9(R)-Pahsa features a hydroxyl group at the 9-position on a stearic acid backbone, esterified with palmitic acid. The structural formula can be represented as follows:
The stereochemistry is critical as it influences the compound's biological activity, with the (R) configuration being associated with specific physiological effects .
9(R)-Pahsa participates in various chemical reactions that are essential for its biological function:
These reactions are pivotal for understanding the compound's metabolism and potential therapeutic applications .
The mechanism of action for 9(R)-Pahsa is primarily linked to its role in modulating inflammatory responses and metabolic processes:
The detailed biochemical pathways through which it exerts these effects are still under investigation but are believed to involve interactions with specific G protein-coupled receptors (GPCRs) .
9(R)-Pahsa has several promising applications in scientific research:
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a recently discovered category of endogenous bioactive lipids with profound implications for metabolic and inflammatory regulation. Their initial identification stemmed from lipidomic profiling of adipose tissue from transgenic mice engineered to overexpress the glucose transporter 4 selectively in adipocytes (Adipose-GLUT4 Overexpression mice). These mice exhibited enhanced insulin sensitivity despite obesity, prompting researchers to identify novel lipids elevated in their adipose tissue [1] [7]. This investigation led to the discovery of multiple FAHFA families, characterized by a branched ester structure where a hydroxy fatty acid serves as the backbone and a second fatty acid is esterified to its hydroxyl group [1] [9].
Among the FAHFA families—which include palmitic acid esters of hydroxy stearic acids, oleic acid esters of hydroxy stearic acids, and palmitoleic acid esters of hydroxy stearic acids—palmitic acid esters of hydroxy stearic acids emerged as particularly significant due to their pronounced anti-diabetic and anti-inflammatory properties [3] [7]. Within this family, the 9-positional isomer (9-palmitic acid hydroxy stearic acid) demonstrated exceptional biological activity. Crucially, clinical observations revealed that 9-palmitic acid hydroxy stearic acid levels in subcutaneous adipose tissue and serum are markedly reduced in insulin-resistant humans compared to insulin-sensitive individuals, establishing a strong correlation between endogenous 9-palmitic acid hydroxy stearic acid abundance and metabolic health [1] [6]. Subsequent preclinical studies confirmed that 9-palmitic acid hydroxy stearic acid administration improves glucose tolerance, enhances insulin sensitivity, reduces adipose tissue inflammation, and protects against vascular complications in diabetic models [3] [6] [8]. These findings positioned FAHFAs, particularly 9-palmitic acid hydroxy stearic acid isomers, as critical regulators of systemic metabolism and promising therapeutic targets.
Table 1: Key FAHFA Families and Their Metabolic Relevance
FAHFA Family | Abbreviation | Primary Tissues | Key Metabolic Associations |
---|---|---|---|
Palmitic Acid Hydroxy Stearic Acid | Palmitic acid esters of hydroxy stearic acids | Adipose Tissue, Serum, Breast Milk | Insulin sensitivity, Glucose tolerance, Anti-inflammation [1] [2] [7] |
Oleic Acid Hydroxy Stearic Acid | Oleic acid esters of hydroxy stearic acids | Adipose Tissue, Serum | Insulin sensitivity, Anti-inflammation [7] [9] |
Palmitoleic Acid Hydroxy Stearic Acid | Palmitoleic acid esters of hydroxy stearic acids | Adipose Tissue, Serum | Glucose-stimulated insulin secretion, Anti-inflammation [9] [10] |
Stearic Acid Hydroxy Stearic Acid | Stearic acid esters of hydroxy stearic acids | Adipose Tissue, Food Sources | Potential metabolic roles under investigation [9] |
The 9-palmitic acid hydroxy stearic acid molecule possesses a chiral center at the carbon bearing the ester linkage (specifically, the C9 carbon of the hydroxy stearic acid backbone). This chirality gives rise to two distinct enantiomers: 9(R)-palmitic acid hydroxy stearic acid and 9(S)-palmitic acid hydroxy stearic acid. Early syntheses produced racemic mixtures, but the development of asymmetric synthesis routes using enantiopure epichlorohydrin precursors (S-(+)-epichlorohydrin for R-9-palmitic acid hydroxy stearic acid and R-(+)-epichlorohydrin for S-9-palmitic acid hydroxy stearic acid) enabled the isolation of gram-scale quantities of each enantiomer with high enantiomeric excess (>98%) [1]. This breakthrough was pivotal for characterizing the stereospecificity inherent in 9-palmitic acid hydroxy stearic acid biology.
Analytical separation of these enantiomers proved challenging. Initial attempts using chiral gas chromatography or diastereomer formation failed. Successful resolution was achieved using a Lux Cellulose-3 chiral column with a mobile phase of methanol/isopropanol/trifluoroacetic acid, allowing precise quantification of each enantiomer in biological samples [1]. Application of this method revealed a striking enantioselective distribution in vivo: R-9-palmitic acid hydroxy stearic acid constitutes the predominant isomer (>90%) accumulating in adipose tissue of Adipose-GLUT4 Overexpression mice and wild-type controls [1] [9]. This predominance strongly suggests stereospecific enzymatic control over both biosynthesis and degradation.
Functional studies further underscore the critical importance of chirality. While both enantiomers exhibit anti-inflammatory effects (e.g., reducing lipopolysaccharide-induced cytokine secretion in immune cells), significant divergence exists in metabolic functions:
Table 2: Comparative Analysis of 9-palmitic acid hydroxy stearic acid Stereoisomers
Property | 9(R)-palmitic acid hydroxy stearic acid | 9(S)-palmitic acid hydroxy stearic acid | References |
---|---|---|---|
Predominant Enantiomer in Adipose Tissue | Yes (>90%) | No | [1] [9] |
Potentiation of Glucose-Stimulated Insulin Secretion | Minimal | Significant | [9] [10] |
Enhancement of Insulin-Stimulated Glucose Uptake | Minimal | Significant | [9] [10] |
Anti-Inflammatory Effects (e.g., cytokine reduction) | Yes | Yes | [3] [9] |
Susceptibility to Carboxyl Ester Lipase Hydrolysis | Low | High | [1] [9] |
The biosynthesis of FAHFAs, including R-9-palmitic acid hydroxy stearic acid, involves a transacylation reaction catalyzed by specific enzymes. Adipose Triglyceride Lipase, traditionally known for its role in triglyceride hydrolysis, was identified as the first biosynthetic enzyme responsible for forming the ester bond characteristic of FAHFAs [7]. Adipose Triglyceride Lipase utilizes triglycerides or diglycerides as fatty acid donors, transferring an acyl chain to the hydroxyl group of a hydroxy fatty acid (e.g., 9-hydroxy stearic acid) to generate FAHFAs. This discovery was facilitated by activity-based protein profiling identifying Adipose Triglyceride Lipase as a serine hydrolase whose activity correlates with enhanced FAHFA biosynthesis in Adipose-GLUT4 Overexpression adipocytes. Crucially, overexpression of wild-type Adipose Triglyceride Lipase, but not a catalytically inactive mutant, increases FAHFA production, while genetic deletion or chemical inhibition of Adipose Triglyceride Lipase drastically reduces FAHFA and FAHFA-containing triglyceride estolide levels by 80-90% in adipose tissue [7]. Diacylglycerol Acyltransferase activity also influences FAHFA levels by regulating the availability of triglyceride precursors [7]. Biosynthesis exhibits stereospecificity, with cellular systems favoring the production of R-9-palmitic acid hydroxy stearic acid over the S enantiomer [1].
The tissue distribution of R-9-palmitic acid hydroxy stearic acid is highly specific. White adipose tissue depots—particularly perigonadal and subcutaneous—represent the major sites of synthesis and storage, harboring the highest concentrations [1] [5] [7]. Brown adipose tissue also contains significant levels. In contrast, liver and plasma exhibit much lower concentrations [5] [6]. Distribution within adipose depots shows sex-specific differences: female mice display significantly higher FAHFA levels in perigonadal white adipose tissue, subcutaneous white adipose tissue, and brown adipose tissue compared to males [5]. This sexual dimorphism correlates inversely with the expression of the FAHFA hydrolase Androgen-Dependent Tissue Factor Pathway Inhibitor Regulating Protein, which is induced by androgens and expressed at lower levels in female adipose tissue [5]. Furthermore, FAHFAs are secreted into biological fluids; they are detectable in serum and human breast milk, with levels influenced by metabolic status (e.g., reduced in breast milk of obese mothers) [2] [6]. Within cells, a significant pool of FAHFAs is stored esterified within triglycerides, forming triacylglycerol estolides, which may act as a reservoir for the bioactive, free FAHFAs and are also more abundant in female adipose tissue [5] [7].
Table 3: Tissue Distribution and Determinants of R-9-palmitic acid hydroxy stearic acid Levels
Tissue/Biological Fluid | Relative R-9-palmitic acid hydroxy stearic acid Level | Key Regulating Factors | Sex Differences (Female vs. Male) |
---|---|---|---|
Perigonadal White Adipose Tissue | Very High | Adipose Triglyceride Lipase activity, Diacylglycerol Acyltransferase activity, Androgen-Dependent Tissue Factor Pathway Inhibitor Regulating Protein expression | Higher in females [5] |
Subcutaneous White Adipose Tissue | Very High | Adipose Triglyceride Lipase activity, Diacylglycerol Acyltransferase activity, Androgen-Dependent Tissue Factor Pathway Inhibitor Regulating Protein expression | Higher in females [5] |
Brown Adipose Tissue | High | Adipose Triglyceride Lipase activity, Thermogenic state | Higher in females [5] |
Liver | Low | Limited biosynthetic capacity? | No significant difference [5] |
Plasma/Serum | Low (nanomolar) | Secretion from adipose tissue, Hydrolysis by lipases | Correlates with insulin sensitivity [1] [6] |
Breast Milk | Detectable | Maternal metabolic status (reduced in obesity) | N/A [2] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7